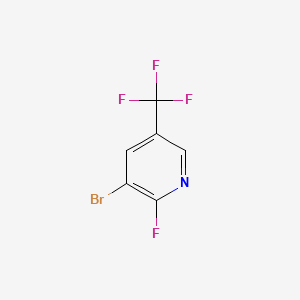

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKACHYLUXHBYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031929-01-7 | |

| Record name | 1031929-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a key building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine core, imparts specific electronic and conformational properties that are highly sought after in the design of novel bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, reaction optimization, and for the rational design of synthetic routes and new chemical entities. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, compiled from available data to support laboratory and development endeavors.

Chemical Identity and Molecular Structure

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is identified by the Chemical Abstracts Service (CAS) number 1031929-01-7 .[1] Its molecular structure consists of a pyridine ring substituted at the 3-position with a bromine atom, at the 2-position with a fluorine atom, and at the 5-position with a trifluoromethyl group.

Molecular Formula: C₆H₂BrF₄N[1]

Molecular Weight: 243.98 g/mol

The strategic placement of these functional groups significantly influences the molecule's reactivity and physical behavior. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atom, combined with the steric and electronic effects of the bromine atom, creates a unique chemical scaffold for further synthetic transformations.

Physicochemical Properties

A precise understanding of the physicochemical properties of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is essential for its application in chemical synthesis. The following table summarizes the available data, which primarily consists of predicted values from chemical suppliers. It is crucial for researchers to consider these as estimates and, where possible, to determine these properties experimentally for their specific applications.

| Property | Value | Source |

| Physical State | Liquid at ambient temperature | [1] |

| Boiling Point | 169.3 ± 35.0 °C (Predicted) | |

| Density | 1.774 g/cm³ (Predicted) | |

| Refractive Index | 1.460 (Predicted) | |

| Flash Point | 30 °C (Predicted) |

Note on Data: The majority of the readily available physical property data for this compound is predicted. For critical applications, experimental verification of these parameters is strongly recommended. The variability in the predicted boiling point highlights the importance of careful handling and distillation setup.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for complete characterization.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts would be indicative of the electronic environment of each carbon.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would show two distinct signals: one for the fluorine atom directly attached to the pyridine ring and another for the trifluoromethyl group. The chemical shifts and any potential coupling between the fluorine nuclei would provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching and bending vibrations of the aromatic ring.

-

C-N and C=C stretching vibrations of the pyridine ring.

-

Strong C-F stretching vibrations associated with the fluorine and trifluoromethyl substituents.

-

C-Br stretching vibration.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine.

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Commercial suppliers often recommend storage at 2-8°C.

Safety Precautions: 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is classified as a flammable liquid and is considered toxic if swallowed and an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols: A Conceptual Framework

While specific, published experimental protocols for determining the physical properties of this exact compound are scarce, standard methodologies can be applied. The following outlines a conceptual workflow for the characterization of a novel batch of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine.

Workflow for Physicochemical Property Determination

Caption: Conceptual workflow for the determination of physical and spectroscopic properties.

Causality in Experimental Choices:

-

Visual Inspection: This initial step is a qualitative but critical assessment of the sample's purity (e.g., color, clarity).

-

Boiling Point Determination: Distillation is the standard method for determining the boiling point of a liquid and also serves as a purification step.

-

Density and Refractive Index: These are fundamental physical constants that are sensitive to purity and can be quickly and accurately measured with standard laboratory equipment. They are excellent for routine quality control.

-

Spectroscopic Analysis: A full suite of spectroscopic analyses (NMR and IR) is non-negotiable for confirming the chemical identity and structure of the compound, ensuring that the correct material is being used in subsequent reactions.

Conclusion

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a valuable and versatile building block in contemporary chemical research. While a comprehensive set of experimentally determined physical properties is not yet consolidated in the public literature, the available predicted data, coupled with an understanding of standard characterization techniques, provides a solid foundation for its use in the laboratory. Researchers are encouraged to contribute to the collective knowledge by publishing experimentally determined data for this and other important chemical intermediates.

References

Sources

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine CAS number 1031929-01-7

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 1031929-01-7)

Introduction

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. Its strategic arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on a pyridine scaffold makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, a key pharmacophore, is known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Similarly, the ortho-fluoro and meta-bromo substituents serve as reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1][2]

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, CAS number 1031929-01-7, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and handling, empowering scientists to leverage its full potential in their research endeavors.

Part 1: Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound are a direct consequence of its molecular structure. The pyridine nitrogen, along with the fluorine and trifluoromethyl groups, renders the aromatic ring electron-deficient, which profoundly influences its chemical behavior. The trifluoromethyl group, with its strong electron-withdrawing nature, not only enhances the lipophilicity of resulting molecules but also serves to increase their stability against metabolic degradation.[1]

Diagram 1: Chemical Structure of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Caption: A two-step synthesis featuring a Balz-Schiemann reaction followed by regioselective bromination.

Detailed Experimental Protocol: Laboratory Scale Synthesis

Causality Statement: This protocol employs a Balz-Schiemann reaction, a trustworthy method for converting an aromatic amine to a fluoride, followed by a regioselective electrophilic bromination. The strong electron-withdrawing trifluoromethyl group deactivates the ring, directing the bromine to the C-3 position, which is the most activated position available.

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine from 2-Amino-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Diazotization: Charge the flask with 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) and 48% tetrafluoroboric acid (HBF₄, 3.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture for an additional 60 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

Balz-Schiemann Reaction: Filter the resulting diazonium tetrafluoroborate precipitate and wash it with cold diethyl ether.

-

Carefully heat the dried salt in a flask equipped for distillation. The thermal decomposition will yield the crude product, which is collected as the distillate.

-

Work-up: Purify the distillate by fractional distillation under reduced pressure to yield pure 2-Fluoro-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a clean, dry flask, combine 2-Fluoro-5-(trifluoromethyl)pyridine (1.0 eq) with concentrated sulfuric acid (H₂SO₄, 3-5 vol). Cool the mixture to 0 °C.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.

-

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Characteristics

| Technique | Expected Result |

|---|---|

| ¹H NMR | Two distinct signals in the aromatic region, likely doublets or doublet of doublets, corresponding to the two protons on the pyridine ring. |

| ¹⁹F NMR | Two distinct signals: one for the C2-Fluorine and a second (likely a singlet or quartet) for the -CF₃ group. |

| ¹³C NMR | Six distinct signals for the six carbon atoms, with characteristic shifts for carbons attached to F, Br, and the CF₃ group. |

| Mass Spec (GC-MS/LC-MS) | A molecular ion peak (M⁺) corresponding to the calculated mass (243.98), with a characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks in ~1:1 ratio). [4] |

| HPLC | A single major peak indicating >97% purity. |

Part 3: Chemical Reactivity and Synthetic Applications

The utility of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine stems from its capacity to undergo selective transformations at its bromine and fluorine substituents. This dual reactivity allows for the sequential introduction of different molecular fragments, a highly desirable feature in combinatorial chemistry and lead optimization.

Cross-Coupling Reactions at the C-3 Bromine

The C-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. It is a workhorse reaction set in modern drug discovery. [2]

Diagram 3: Workflow for Suzuki Cross-Coupling

Caption: A generalized workflow for Suzuki coupling reactions utilizing the title compound.

Standard Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the coupled product.

Nucleophilic Aromatic Substitution (SₙAr) at the C-2 Fluorine

The C-2 fluorine is activated towards nucleophilic displacement by the electron-withdrawing effects of both the ring nitrogen and the C-5 trifluoromethyl group. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.

Standard Protocol: N-Arylation with an Amine

-

Setup: In a sealed vial, combine 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq), the desired primary or secondary amine (1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent like DMSO or NMP.

-

Reaction: Heat the mixture to 100-120 °C for 6-24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. The subsequent work-up is similar to the Suzuki protocol.

Part 4: Safety, Handling, and Storage

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate precautions. Adherence to safety protocols is not merely procedural but essential for ensuring researcher well-being.

Table 3: GHS Hazard Information

| Category | Code | Description | Pictogram |

|---|---|---|---|

| Physical | H226 | Flammable liquid and vapor | 🔥 |

| Health | H301 | Toxic if swallowed | 💀 |

| Health | H315 | Causes skin irritation | ❗ |

| Health | H319 | Causes serious eye irritation | ❗ |

| Health | H335 | May cause respiratory irritation | ❗ |

(Source: Sigma-Aldrich Safety Data)

Required Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and/or a full-face shield. [5][6]* Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). [5]* Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes. [6]* Respiratory Protection: Use only in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. [5]

Safe Handling and Emergency Procedures

-

Handling: Always work in a well-ventilated chemical fume hood. [5][7]Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. [6]Keep away from heat, sparks, and open flames.

-

First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][8]* First Aid (Skin): Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5][8]* First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5][8]* First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. [5][8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]* Keep locked up and away from incompatible materials such as strong oxidizing agents.

-

The material is classified as a flammable liquid (Storage Class 3); store accordingly.

Conclusion

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is more than just a catalog chemical; it is a powerful and enabling tool for chemical innovation. Its carefully orchestrated array of functional groups provides chemists with multiple, orthogonal pathways for molecular elaboration. By understanding its fundamental properties, plausible synthetic routes, and distinct reactivity modes, researchers in drug discovery and materials science can confidently and safely employ this building block to construct novel molecules with tailored functions, accelerating the pace of discovery and development.

References

-

3-bromo-2-fluoro-5-(trifluoromethyl)pyridine . Shanghai Scochem Technology Co., Ltd. [Link]

-

SAFETY DATA SHEET - 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine . Fisher Scientific. [Link]

-

5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033 . LinkedIn. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . J-Stage. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. CAS 1031929-01-7: 2-Fluoro-3-bromo-5-trifluoromethylpyridi… [cymitquimica.com]

- 2. marketreportanalytics.com [marketreportanalytics.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 1031929-01-7|3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine molecular structure

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, a key fluorinated heterocyclic intermediate. The document details its molecular structure, physicochemical properties, and spectroscopic signature. It further explores its chemical reactivity, proposes a validated synthesis protocol, and discusses its significant applications as a versatile building block in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also outlined. This guide is intended for researchers, chemists, and professionals in drug discovery and fine chemical synthesis who require a deep technical understanding of this compound's role in developing complex molecular architectures.

Molecular Structure and Physicochemical Properties

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a substituted pyridine derivative whose utility is defined by the unique interplay of its functional groups. The pyridine core, a six-membered aromatic heterocycle, is functionalized with three distinct substituents that dictate its electronic properties and reactivity.

Structural Elucidation

The molecular structure consists of a pyridine ring with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF3) group at the 5-position. The fluorine and trifluoromethyl groups are potent electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring.[1] This electronic deficit is crucial for its reactivity, particularly its susceptibility to nucleophilic attack and its behavior in cross-coupling reactions. The bromine atom serves as a versatile synthetic handle, primarily as a leaving group in transition metal-catalyzed reactions.

Caption: Molecular structure of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine.

Physicochemical Data

The compound is typically supplied as a liquid with a high density, reflecting its halogenated nature. Key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1031929-01-7 | [1] |

| Molecular Formula | C₆H₂BrF₄N | [1] |

| Molecular Weight | 243.98 g/mol | [1] |

| Appearance | Yellow Liquid | [1] |

| Density | 1.774 g/mL at 25 °C | |

| Refractive Index | n20/D 1.460 | |

| SMILES | Fc1ncc(cc1Br)C(F)(F)F | |

| InChI Key | HKACHYLUXHBYMO-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected spectroscopic data can be predicted based on the molecular structure:

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts would be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing substituents.

-

¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Two signals are anticipated. One for the single fluorine atom on the ring and another for the trifluoromethyl group, which will appear as a singlet.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

For definitive data, analytical services from vendors are available.[2]

Synthesis and Reactivity

The synthesis of highly substituted pyridines requires strategic planning to control regioselectivity. The reactivity of the final compound is dominated by the electronic properties of its substituents.

Proposed Synthesis Protocol

A common and effective method for synthesizing compounds like 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine involves the direct bromination of a suitable precursor. A plausible laboratory-scale synthesis starts from the commercially available 2-fluoro-5-(trifluoromethyl)pyridine.

Methodology:

-

Reaction Setup: To a solution of 2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with an aqueous solution of sodium thiosulfate and neutralized with a base like sodium bicarbonate. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel to yield 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low concentration of Br₂, making it a milder and more selective reagent for brominating deactivated aromatic rings compared to liquid bromine. This minimizes the risk of over-bromination.

-

Solvent: Concentrated sulfuric acid can act as both a solvent and an activator. However, for substrates sensitive to strong acids, an inert solvent like dichloromethane is preferred.

-

Temperature Control: The initial low temperature is crucial for controlling the exothermic nature of the reaction and improving regioselectivity.

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactivity

The compound's reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups makes the pyridine ring highly susceptible to SNAr reactions.[3] The fluorine at the C2 position is particularly activated and can be displaced by various nucleophiles (amines, alkoxides, thiolates), allowing for the introduction of diverse functional groups.

-

Transition Metal-Catalyzed Cross-Coupling: The bromine atom at the C3 position is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] This allows for the formation of C-C and C-N bonds, enabling the construction of complex molecular scaffolds from this simple building block. This versatility is a primary reason for its value in drug discovery programs.[5]

Applications in Research and Development

The unique combination of a pyridine core with fluorine, bromine, and a trifluoromethyl group makes this compound a high-value intermediate in several fields.

Pharmaceutical and Agrochemical Development

Fluorinated organic compounds are prevalent in modern pharmaceuticals and agrochemicals.[6][7] The trifluoromethyl group, in particular, is known to enhance key properties of bioactive molecules.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block metabolically labile sites on a drug molecule, increasing its in vivo half-life.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Binding Affinity: The electronic properties of the CF₃ group can lead to stronger binding interactions with target proteins, improving the potency of a drug candidate.

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine serves as a foundational scaffold onto which molecular complexity can be built, leveraging its reactive sites to explore chemical space in the search for new therapeutic agents and crop protection chemicals.[4][6]

Caption: Logical relationships of the compound's applications.

Safety, Handling, and Storage

Proper handling of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is essential due to its hazardous properties.

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapour |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE | H335 | May cause respiratory irritation |

(Source:[1])

Handling:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage class is for flammable liquids.

Conclusion

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized and synthetically valuable building block. Its molecular structure, characterized by strategically placed electron-withdrawing groups and reactive handles, provides a robust platform for the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures enables researchers in medicinal chemistry and materials science to effectively harness its potential for innovation and discovery.

References

-

Fine Chemical Synthesis. (n.d.). Fine Chemical Synthesis with 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

The Chemical Reactivity. (n.d.). The Chemical Reactivity of 3-Bromo-2-fluoro-5-nitropyridine in Synthesis. Retrieved from [Link]

-

Market Expansion Report. (2023). 5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033. Retrieved from [Link]

-

Oshima, T., & Mashima, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156–164. Retrieved from [Link]

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 25(23), 5678. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1031929-01-7|3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. marketreportanalytics.com [marketreportanalytics.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Introduction

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on a pyridine core, makes it an exceptionally versatile building block for the synthesis of complex, high-value molecules. The trifluoromethyl (-CF3) group is a well-established bioisostere for other functional groups and is known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[1] The fluorine and bromine atoms serve as reactive handles for further chemical transformations. Specifically, the bromine atom is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds.[1]

The synthesis of this specific isomer presents several challenges, primarily centered on achieving the correct regiochemistry of the three distinct substituents on the pyridine ring. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the most viable synthetic pathways, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore the primary and most efficient route via halogen exchange on a pre-functionalized intermediate, as well as alternative strategies, to provide a comprehensive understanding of the synthetic landscape for this important compound.

Chapter 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine reveals two primary strategic disconnections. The most direct approach involves a late-stage functional group interconversion, specifically the conversion of a 2-chloro substituent to the desired 2-fluoro group. A second, more complex approach involves the formation of the C-Br bond via a Sandmeyer reaction from a 3-amino precursor.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: The Primary Synthesis Pathway: Halogen Exchange

The most industrially viable and scientifically robust method for preparing 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine proceeds through a two-step sequence starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol. This pathway involves an initial chlorination followed by a selective halogen exchange (Halex) reaction.

Synthesis of the Key Intermediate: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

The first critical step is the conversion of the pyridin-2-ol (which exists in tautomeric equilibrium with its pyridone form) to the corresponding 2-chloro derivative. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality and Mechanism: The oxygen of the pyridin-2-ol acts as a nucleophile, attacking the phosphorus center of POCl₃. A series of eliminations, driven by the formation of the stable P-O bond in phosphate byproducts, results in the substitution of the hydroxyl group with a chlorine atom. This reaction effectively converts the pyridone system into a more reactive aromatic pyridine system, primed for subsequent nucleophilic substitution.

Experimental Protocol: Chlorination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol [2]

-

Reagent Charging: In a reaction vessel equipped with a reflux condenser and a stirrer, charge 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq).

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃) (approx. 2-3 volumes relative to the starting material).

-

Reaction: Stir the mixture and heat to 100 °C for 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture twice with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | [2] |

| Reagent | Phosphorus(III) oxychloride (POCl₃) | [2] |

| Temperature | 100 °C | [2] |

| Reaction Time | 5 hours | [2] |

| Typical Yield | ~79% | [2] |

Selective Fluorination via Halogen Exchange (Halex Reaction)

The Halex reaction is a cornerstone of modern organofluorine chemistry. In this step, the chlorine atom at the C2 position of the pyridine ring is displaced by a fluoride ion via a nucleophilic aromatic substitution (SNAr) mechanism. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at C5.

Causality and Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the fluoride nucleophile on the electron-deficient carbon atom bearing the chlorine. The departure of the chloride leaving group restores the aromaticity of the ring, yielding the final product. The efficiency of this reaction is highly dependent on the fluoride source, solvent, and temperature. Anhydrous conditions are crucial, and aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion. Phase-transfer catalysts can also be employed to facilitate the reaction.[3]

Caption: Mechanism of the Halex (SNAr) reaction.

Experimental Protocol: Fluorination of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Note: This is a representative protocol based on established methodologies for similar substrates.[3] Optimization may be required.

-

Preparation: Dry the reaction vessel thoroughly and charge with an anhydrous fluoride source, such as spray-dried potassium fluoride (KF) (1.5-3.0 eq).

-

Solvent and Catalyst: Add a high-boiling aprotic polar solvent (e.g., N,N-Dimethylacetamide) and, if desired, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) (0.05-0.1 eq).[3]

-

Substrate Addition: Add 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir for several hours (2-15 hours).[3] Monitor the reaction for the consumption of the starting material.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine.

| Parameter | Typical Range | Rationale / Reference |

| Fluoride Source | KF, CsF, NaF | KF is cost-effective; CsF is more reactive.[3] |

| Solvent | DMAC, DMF, DMSO, Sulfolane | High-boiling aprotic polar solvents enhance fluoride solubility and nucleophilicity.[3] |

| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst to aid fluoride solubility.[3] |

| Temperature | 150 - 220 °C | High temperature is required to overcome the activation energy of C-Cl bond cleavage. |

| Molar Ratio (F⁻:Substrate) | 1.1 - 5.0 | An excess of fluoride drives the reaction to completion.[3] |

Chapter 3: Alternative Synthetic Approaches

While the Halex reaction is the preferred method, other strategies can be considered, most notably those involving a Sandmeyer reaction.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This pathway would require the synthesis of 3-amino-2-fluoro-5-(trifluoromethyl)pyridine as a key precursor.

Conceptual Workflow:

-

Diazotization: The 3-amino-2-fluoro-5-(trifluoromethyl)pyridine precursor is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Copper-Catalyzed Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). A radical-nucleophilic aromatic substitution mechanism ensues, where the diazonium group is replaced by a bromine atom, releasing nitrogen gas.[5]

Caption: The Sandmeyer reaction pathway.

Chapter 4: Purification and Characterization

Purification: The final product, 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine, is typically a liquid or low-melting solid. Purification is most effectively achieved by vacuum distillation for larger scales or flash column chromatography on silica gel for smaller scales, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Characterization: The structure of the final compound would be confirmed by standard analytical techniques:

-

¹H NMR: Would show two distinct signals in the aromatic region, each corresponding to one proton on the pyridine ring. The signals would exhibit coupling consistent with their positions relative to each other and the fluorine atom.

-

¹⁹F NMR: Would show two signals: one for the -CF₃ group (a singlet) and one for the C2-F atom (a multiplet due to coupling with adjacent protons).

-

¹³C NMR: Would display six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The signals would show characteristic C-F coupling constants.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak with nearly equal intensity, which is the isotopic signature of a monobrominated compound.

Chapter 5: Safety Considerations

The synthesis of 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine involves several hazardous materials and requires strict adherence to safety protocols.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Halogen Exchange Reagents: Anhydrous fluoride salts can be harmful if inhaled or ingested. High-temperature reactions should be conducted with care, using appropriate heating mantles and temperature controllers.

-

Solvents: Many solvents used (CH₂Cl₂, DMF, DMAC) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each before use.

-

Product: The final product is a halogenated organic compound and should be handled as potentially toxic and irritating.[6] Avoid contact with skin and eyes and use in a well-ventilated area.[6]

Conclusion

The most reliable and efficient synthetic pathway to 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine is a two-step process commencing with 3-bromo-5-(trifluoromethyl)pyridin-2-ol. The key transformations are a robust chlorination using phosphorus oxychloride followed by a selective nucleophilic aromatic substitution (Halex reaction) to install the C2-fluorine atom. This pathway leverages readily available starting materials and employs well-understood, scalable chemical transformations. While alternative routes like the Sandmeyer reaction are mechanistically feasible, they often suffer from lower overall efficiency due to the complexity of precursor synthesis. The strategic combination of halogenation and halogen exchange provides a powerful and direct route to this valuable fluorinated building block, enabling its use in the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

ChemBK. (2024, April 9). 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Fine Chemical Synthesis. (n.d.). Fine Chemical Synthesis with 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

American Chemical Society. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 [chemicalbook.com]

- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chembk.com [chembk.com]

reactivity of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Reactivity of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Abstract

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a pyridine core, imparts a highly specific and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and explores its behavior in key synthetic transformations. We will delve into the causality behind its regioselective reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Multifunctional Building Block

The prevalence of fluorinated pyridine moieties in contemporary pharmaceuticals and agrochemicals underscores the importance of versatile building blocks for their synthesis.[1] 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine emerges as a particularly valuable synthon, offering multiple, distinct reaction sites that can be addressed selectively. The trifluoromethyl group provides metabolic stability and modulates physicochemical properties like lipophilicity, while the fluoro and bromo substituents serve as orthogonal handles for sequential chemical modifications.[1] Understanding the electronic interplay of these groups is paramount to harnessing the full synthetic potential of this molecule.

Electronic Profile and Principles of Reactivity

The is governed by the cumulative electron-withdrawing effects of its substituents on the already electron-deficient pyridine ring.

-

Pyridine Nitrogen: Inductively withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions.

-

Fluorine (at C-2): A highly electronegative atom, it strongly withdraws electron density via the sigma bond (inductive effect), making the C-2 position highly electrophilic. It is generally a poor leaving group in palladium catalysis but can be displaced in nucleophilic aromatic substitution (SNAr).

-

Bromine (at C-3): While inductively electron-withdrawing, its primary role is that of an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the Carbon-Fluorine bond.[2]

-

Trifluoromethyl Group (at C-5): As one of the most powerful electron-withdrawing groups, the -CF₃ moiety significantly lowers the electron density of the entire aromatic system, thereby increasing the ring's electrophilicity and susceptibility to nucleophilic attack.

This electronic arrangement dictates a clear hierarchy of reactivity, enabling predictable and regioselective transformations.

Caption: Electronic influences on the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions at C-3

The C-Br bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions. This selectivity arises from the significantly lower bond dissociation energy of the C-Br bond compared to the C-F bond, making it far more susceptible to the initial oxidative addition step in the catalytic cycle.[2]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[3][4] This transformation is foundational for introducing aryl, heteroaryl, or alkyl groups at the 3-position.

Causality of Component Selection:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ is required to initiate the catalytic cycle.

-

Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate both oxidative addition and reductive elimination. Sterically hindered biaryl phosphine ligands are often superior for coupling with heteroaryl chlorides and bromides.[5]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[3]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 equiv.), the desired boronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) via syringe.

-

Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Typical Conditions |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | SPhos, XPhos, RuPhos, PPh₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80 - 120 °C |

B. Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines by reacting the C-3 bromine with a terminal alkyne. This reaction is catalyzed by a combination of palladium and a copper(I) salt.[6][7]

Causality of Component Selection:

-

Palladium Catalyst: Functions similarly to the Suzuki coupling, undergoing oxidative addition with the aryl bromide.[8]

-

Copper(I) Co-catalyst: CuI reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[6]

-

Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

-

Reagent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., NEt₃, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

C. Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, coupling the aryl bromide at C-3 with a primary or secondary amine.[9][10]

Causality of Component Selection:

-

Catalyst/Ligand System: The choice of ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, Josiphos) are highly effective as they promote the rate-limiting reductive elimination step.[10][11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species for the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are commonly used.[9]

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.2 M.

-

Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

-

Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, filter through Celite®, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the fluorine, trifluoromethyl, and ring nitrogen substituents makes the pyridine core highly susceptible to nucleophilic aromatic substitution (SNAr).[12] In this substrate, the most probable site for SNAr is the displacement of the fluoride at the C-2 position. This position is activated by both the adjacent ring nitrogen and the para-trifluoromethyl group. While fluorine is typically a poor leaving group, its departure is facilitated here by the formation of a stabilized, negatively charged intermediate (a Meisenheimer complex).[13][14]

Causality of Reactivity:

-

Activation: The C-2 position is the most electrophilic carbon due to strong activation from the adjacent nitrogen and the -CF₃ group.

-

Leaving Group: Although C-F bonds are strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. The stability of the Meisenheimer intermediate is the dominant factor, and the high electronegativity of fluorine helps to stabilize this intermediate.[15]

-

Conditions: The reaction typically requires a strong nucleophile (e.g., alkoxides, thiolates, amines) and a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the charge separation in the intermediate.

Caption: Workflow for the SNAr mechanism.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Nucleophile Preparation: In an oven-dried flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (1.5 equiv.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF at 0 °C. Stir until hydrogen evolution ceases.

-

Substrate Addition: Add a solution of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 equiv.) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching & Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Summary and Outlook

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine possesses a well-defined and predictable reactivity profile, making it an exemplary tool for synthetic chemists. The C-3 bromine atom serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents. Concurrently, the C-2 fluorine atom, activated by the ring's electronic structure, provides a site for nucleophilic aromatic substitution. This orthogonal reactivity allows for the stepwise and selective construction of complex, highly functionalized pyridine derivatives. Future research will likely continue to exploit this dual reactivity in the streamlined synthesis of novel therapeutic agents and advanced agrochemicals.

References

-

Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Fujikawa, K., & Fujioka, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Wikipedia. Negishi coupling. Wikipedia. [Link]

-

NROChemistry. Sonogashira Coupling. NROChemistry. [Link]

-

NROChemistry. Stille Coupling. NROChemistry. [Link]

-

Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]

-

Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. Stille reaction. Wikipedia. [Link]

-

Maleczka, R. E., & Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

-

PubChem. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. PubChem. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Casares, J. A., & Espinet, P. The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

Volyniuk, D., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]

-

O'Duill, M., et al. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PubMed Central. [Link]

-

Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Milne, J. E., & Buchwald, S. L. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]

-

Browne, D. L. Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

-

Crampton, M. R., et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]

-

Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

O'Brien, C. J., & Tellez, J. L. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

-

Beier, P., et al. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central. [Link]

-

Sandrock, D. L., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central. [Link]

-

Aminov, J. Organometallics 5: Suzuki Reaction. YouTube. [Link]

-

Siddiqui, H. L., et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Semantic Scholar. [Link]

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1031929-01-7), a critical building block in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the physicochemical properties of the molecule and the principles of solvent-solute interactions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of organic solvents. This dual approach of theoretical prediction and practical methodology is designed to empower researchers, scientists, and drug development professionals in optimizing reaction conditions, purification strategies, and formulation development.

Introduction: The Significance of Solubility in Synthesis and Development

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative whose utility in organic synthesis is underscored by its trifluoromethyl group, which can enhance metabolic stability and cell membrane permeability of target molecules.[1] The strategic placement of bromo and fluoro substituents provides versatile handles for further chemical modifications.[2] The efficiency of synthetic transformations, the ease of purification, and the ultimate formulation of active pharmaceutical ingredients (APIs) are all intrinsically linked to the solubility of this key intermediate. A thorough understanding of its behavior in various organic solvents is, therefore, not merely academic but a cornerstone of practical and efficient chemical development.

This guide will first deconstruct the molecular architecture of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine to predict its solubility profile. Subsequently, it will present robust experimental workflows for the empirical determination of its solubility, ensuring that researchers can generate the precise data required for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is paramount for predicting its solubility.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1031929-01-7 | [3] |

| Molecular Formula | C₆H₂BrF₄N | [3] |

| Molecular Weight | 243.98 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.774 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.460 | [3] |

Structural Analysis and Polarity Considerations

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[4] The structure of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is key to understanding its polarity and, by extension, its solubility.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a polar feature, capable of acting as a hydrogen bond acceptor.

-

Halogen and Trifluoromethyl Substituents: The bromine, fluorine, and trifluoromethyl groups are all strongly electron-withdrawing. This creates significant dipole moments within the molecule, contributing to its overall polarity. The trifluoromethyl group, in particular, enhances lipophilicity.[1]

Given these features, 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine can be classified as a polar aprotic molecule. It lacks a hydrogen bond donor but possesses polar characteristics that will dictate its interaction with various solvents.

Predicted Solubility in Common Organic Solvents

Based on its molecular structure and polarity, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polarity of these solvents can favorably interact with the polar pyridine ring and halo-substituents of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | While the molecule cannot donate hydrogen bonds, the polarity of these solvents should still facilitate dissolution through dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble to Sparingly Soluble | The aromatic nature of the pyridine ring may allow for some favorable π-π stacking interactions, though the molecule's overall polarity might limit high solubility. |

| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | Likely Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents suggests poor solubility.[5] |

It is imperative to note that these are predictions. Empirical determination is essential for precise applications.

Experimental Determination of Solubility: Protocols and Workflows

The following section provides detailed, step-by-step methodologies for determining the solubility of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is classified as a flammable liquid, is toxic if swallowed, and causes skin and eye irritation.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Qualitative Solubility Determination

This rapid method provides a general understanding of solubility in various solvents.[4]

Objective: To qualitatively assess whether 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

-

A selection of organic solvents (e.g., acetone, ethanol, toluene, hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Pasteur pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add 2-3 drops (approximately 0.05 mL) of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine to the solvent.

-

Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a well-lit background.

-

Soluble: A clear, homogeneous solution with no visible droplets of the solute.

-

Sparingly Soluble: A cloudy or hazy solution, or the presence of undissolved droplets.

-

Insoluble: Two distinct liquid phases are visible, or the bulk of the solute remains undissolved.

-

-

Record the observations in a structured table.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To quantitatively determine the solubility of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine in a specific organic solvent (e.g., in g/100 mL or mol/L).

Materials:

-

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

-

High-purity organic solvent

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Saturated Solution

-

Add a known volume of the selected solvent (e.g., 5 mL) to several vials.

-

Add an excess amount of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine to each vial to ensure a saturated solution is formed.

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

Part B: Sample Analysis

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine.

Part C: Calculation

-

From the HPLC/GC analysis, calculate the concentration of the diluted sample.

-

Using the dilution factor, determine the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow and Data Visualization

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Future Recommendations